molecular formula C8H13BrO B14352350 2-Bromo-5-propylcyclopentan-1-one CAS No. 92414-76-1

2-Bromo-5-propylcyclopentan-1-one

Cat. No.: B14352350
CAS No.: 92414-76-1
M. Wt: 205.09 g/mol
InChI Key: HMFCLAZOABYRMQ-UHFFFAOYSA-N
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Description

2-Bromo-5-propylcyclopentan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a bromine atom and a propyl group attached to a cyclopentanone ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-propylcyclopentan-1-one can be achieved through several methods. One common approach involves the bromination of 5-propylcyclopentan-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopentanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-propylcyclopentan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst (Fe or AlBr3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 2-hydroxy-5-propylcyclopentan-1-one or 2-amino-5-propylcyclopentan-1-one.

    Reduction: Formation of 2-bromo-5-propylcyclopentanol.

    Oxidation: Formation of 2-bromo-5-propylcyclopentanone carboxylic acid.

Scientific Research Applications

2-Bromo-5-propylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-propylcyclopentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the cyclopentanone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Bromo-5-propylcyclopentan-1-one can be compared with other similar compounds, such as:

    2-Bromo-5-methylcyclopentan-1-one: Similar structure but with a methyl group instead of a propyl group.

    2-Chloro-5-propylcyclopentan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Propylcyclopentan-1-one: Lacks the bromine substituent, resulting in different chemical properties.

Properties

CAS No.

92414-76-1

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-bromo-5-propylcyclopentan-1-one

InChI

InChI=1S/C8H13BrO/c1-2-3-6-4-5-7(9)8(6)10/h6-7H,2-5H2,1H3

InChI Key

HMFCLAZOABYRMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(C1=O)Br

Origin of Product

United States

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